molecular formula C8H7IN4OS B11064154 1H-Pyrazole-1-acetamide, 4-iodo-N-(2-thiazolyl)-

1H-Pyrazole-1-acetamide, 4-iodo-N-(2-thiazolyl)-

Cat. No.: B11064154
M. Wt: 334.14 g/mol
InChI Key: PATSJDIQKHTEFH-UHFFFAOYSA-N
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Description

2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The iodinated pyrazole and the thiazole are coupled through a nucleophilic substitution reaction to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the iodine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole and thiazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: Applications in materials science and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE: Similar structure but with a bromine atom instead of iodine.

    2-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE: Similar structure but with a chlorine atom instead of iodine.

    2-(4-FLUORO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE can impart unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions and reactivity.

Properties

Molecular Formula

C8H7IN4OS

Molecular Weight

334.14 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C8H7IN4OS/c9-6-3-11-13(4-6)5-7(14)12-8-10-1-2-15-8/h1-4H,5H2,(H,10,12,14)

InChI Key

PATSJDIQKHTEFH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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